N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
Benzothiazole derivatives have been synthesized and evaluated for various pharmacological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Novel Compound Synthesis and Biological Activity
Research efforts often focus on synthesizing novel compounds that incorporate isoxazole, thiazole, and carboxamide functionalities, given their potential biological activities. For instance, thiazole derivatives have been studied extensively for their diverse chemical activities and potential as antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory agents. Similarly, isoxazole derivatives have been synthesized and evaluated for their potential biological activities, including antimicrobial properties (Mhaske et al., 2011)[https://consensus.app/papers/synthesis-biological-screening-thiazole5carboxamide-mhaske/ecc266a4f4bd575fbfafe0a8cf72ed58/?utm_source=chatgpt].
Chemoselective Nucleophilic Chemistry
The exploration of chemoselective nucleophilic chemistry involving compounds with isoxazole moieties has been reported. These studies aim to understand the reactivity patterns and functional group transformations of such compounds, potentially leading to novel synthetic applications or the discovery of new biological activities (Yu et al., 2009)[https://consensus.app/papers/3arylthiomethylisoxazole45dicarboxamides-chemistry-yu/d087f88654355e1ebb52cb54d2b20572/?utm_source=chatgpt].
Synthesis and Reaction Mechanisms
The synthesis and understanding of reaction mechanisms involving thiazole and isoxazole derivatives are of significant interest. Research has been conducted on synthesizing new compounds and investigating their reaction pathways, which could lead to the development of new drugs or materials with unique properties (Martins et al., 2002)[https://consensus.app/papers/synthesis-3methylisoxazole-5carboxamides-martins/84f2e54319f35b84ab037dda680e8f3f/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
tuberculosis , suggesting that they may interfere with essential biological processes of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may disrupt pathways crucial for the survival and replication of M. tuberculosis.
Result of Action
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c1-6-4-7(13)5-9-10(6)15-12(19-9)16-11(17)8-2-3-14-18-8/h2-5H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECTERWIJWWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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